

# Sildenafil mesylate crystal structure and polymorphism

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## Compound of Interest

Compound Name: Sildenafil mesylate

Cat. No.: B2734644

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An In-depth Technical Guide to the Crystal Structure and Polymorphism of **Sildenafil Mesylate**

## Introduction

Sildenafil, the active pharmaceutical ingredient (API) in Viagra®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. The drug is commonly formulated as its mesylate salt, **sildenafil mesylate**, to improve its solubility and bioavailability.

The solid-state properties of an API are critical to its performance and manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a drug's physicochemical properties, including solubility, dissolution rate, stability, and melting point. For drug development professionals, a thorough understanding and control of polymorphism are essential for ensuring product quality, consistency, and therapeutic efficacy.

This technical guide provides a comprehensive overview of the known polymorphic forms of **sildenafil mesylate**, detailing their crystal structures, physicochemical characteristics, and the analytical methods used for their characterization.

## Polymorphic Forms of Sildenafil Mesylate

**Sildenafil mesylate** is known to exist in at least two distinct polymorphic forms, designated as Form I and Form II. Form I is the thermodynamically stable form at ambient conditions and is

the form used in the commercial product. Form II is a metastable form that can be produced under specific crystallization conditions but may convert to the more stable Form I over time.

## Crystallographic and Physicochemical Data

The distinct internal arrangements of molecules in Form I and Form II give rise to different macroscopic properties. The following tables summarize the key quantitative data for the two polymorphs based on available literature.

### Crystallographic Data

The single-crystal X-ray diffraction data for **Sildenafil Mesylate** Form I has been resolved, providing detailed insight into its lattice structure. Data for Form II is less commonly reported in the literature.

Parameter	Sildenafil Mesylate Form I	Sildenafil Mesylate Form II
Crystal System	Monoclinic	Data not available
Space Group	P2 <sub>1</sub> /n	Data not available
a (Å)	16.143(5)	Data not available
b (Å)	11.233(5)	Data not available
c (Å)	16.590(5)	Data not available
β (°)	113.83(2)	Data not available
Volume (Å <sup>3</sup> )	2751.2(16)	Data not available
Z	4	Data not available
Data for Form I sourced from Oliveira et al. (2014).		

### Powder X-ray Diffraction (PXRD) Data

PXRD is a cornerstone technique for polymorph identification. Each crystalline form produces a unique diffraction pattern.

Sildenafil Mesylate Form I	Sildenafil Mesylate Form II
2 $\theta$ Angle (°)	2 $\theta$ Angle (°)
5.4	8.2
10.8	10.3
14.4	12.0
16.3	16.4
18.0	17.1
19.8	19.3
21.7	24.1
23.5	26.5
Characteristic peaks are indicative and may vary slightly based on experimental conditions.	

## Thermal Analysis Data (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow into a sample and a reference as a function of temperature, revealing thermal events like melting.

Parameter	Sildenafil Mesylate Form I	Sildenafil Mesylate Form II
Melting Point (Tonset)	~192 °C	~186 °C
Melting Point (Tpeak)	~195-197 °C	~188-190 °C
Enthalpy of Fusion ( $\Delta H_{fus}$ )	~80-90 J/g	Lower than Form I
Values are approximate and can be influenced by heating rate and purity.		

## Vibrational Spectroscopy Data (FTIR/Raman)

FTIR and Raman spectroscopy probe the vibrational modes of molecules, which are sensitive to the crystalline environment, providing fingerprint spectra for different polymorphs.

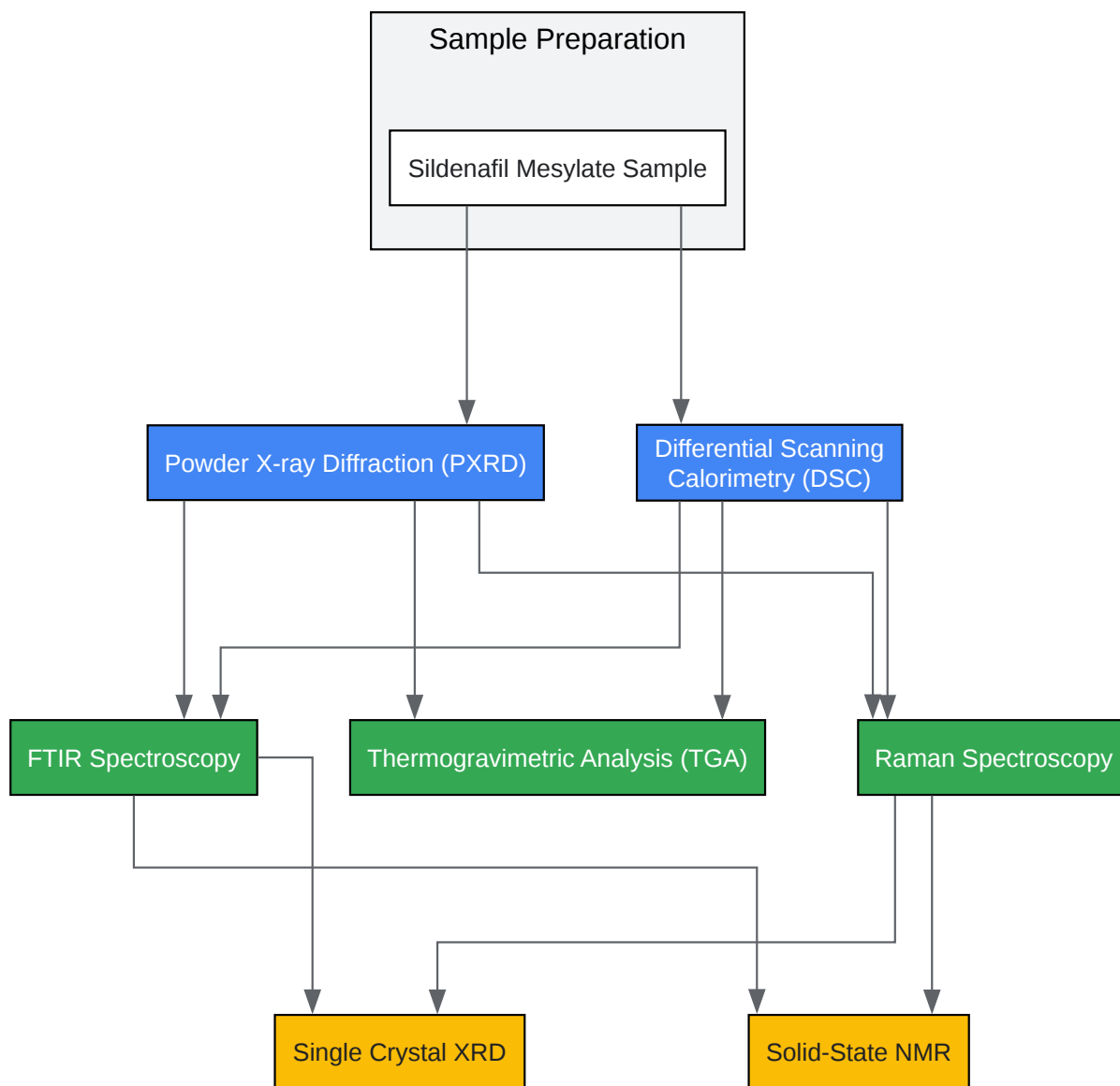
Sildenafil Mesylate Form I	Sildenafil Mesylate Form II
Characteristic Wavenumbers ( $\text{cm}^{-1}$ )	Characteristic Wavenumbers ( $\text{cm}^{-1}$ )
Distinct peaks in the 1600-1400 $\text{cm}^{-1}$ region (C=O, C=C stretching)	Shifts and/or splitting of peaks compared to Form I
Specific patterns in the 1200-1000 $\text{cm}^{-1}$ region (sulfonate group)	Differences in sulfonate and C-N stretching regions
Unique lattice mode vibrations in the low-frequency Raman region ( $< 200 \text{ cm}^{-1}$ )	Altered lattice mode vibrations in Raman spectroscopy

## Experimental Methodologies

The characterization of **sildenafil mesylate** polymorphs requires a combination of analytical techniques. Below are representative protocols for the key methods.

## General Experimental Workflow

The logical flow for identifying and characterizing polymorphs is crucial.



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Caption: A typical experimental workflow for polymorphic screening and characterization.

## Powder X-ray Diffraction (PXRD)

- Instrument: A standard laboratory powder X-ray diffractometer equipped with a Cu K $\alpha$  radiation source ( $\lambda = 1.5406 \text{ \AA}$ ).
- Sample Preparation: A small amount of the sample powder (approx. 100-200 mg) is gently packed into a sample holder, ensuring a flat and even surface.
- Data Collection:
  - Voltage and Current: 40 kV and 40 mA.
  - Scan Range ( $2\theta$ ):  $3^\circ$  to  $40^\circ$ .
  - Scan Mode: Continuous.
  - Step Size:  $0.02^\circ$ .
  - Scan Speed/Time per Step:  $1^\circ/\text{min}$  or equivalent.
- Analysis: The resulting diffractogram is analyzed for peak positions ( $2\theta$ ) and their relative intensities to identify the crystalline form.

## Differential Scanning Calorimetry (DSC)

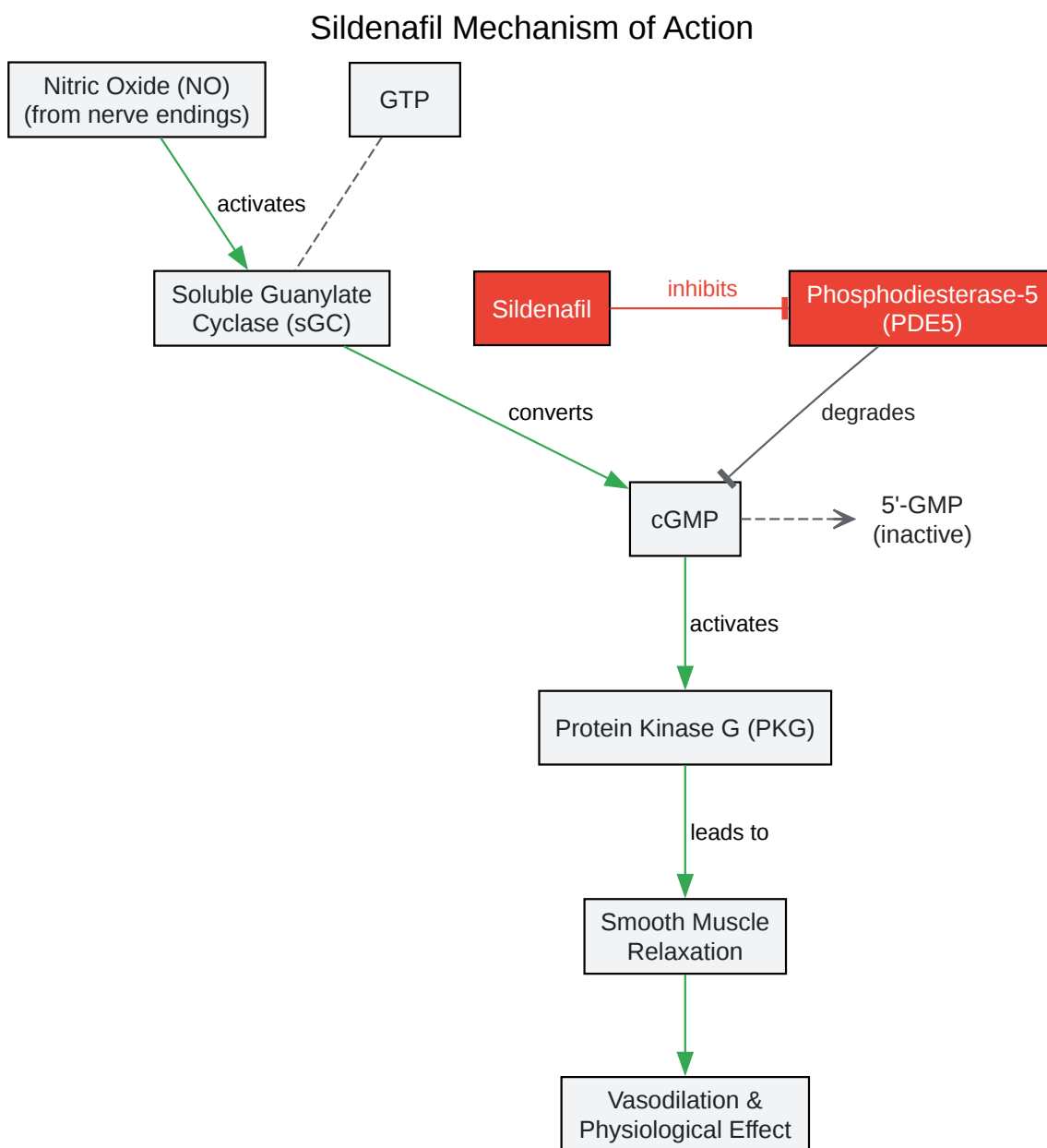
- Instrument: A calibrated differential scanning calorimeter.
- Sample Preparation: Approximately 2-5 mg of the sample is accurately weighed into a non-hermetic aluminum pan, which is then sealed. An empty sealed pan is used as a reference.
- Data Collection:
  - Atmosphere: Inert nitrogen purge gas (flow rate  $\sim 50 \text{ mL/min}$ ).
  - Heating Rate: A linear heating rate of  $10^\circ\text{C/min}$  is typically employed.
  - Temperature Range:  $25^\circ\text{C}$  to  $250^\circ\text{C}$ .
- Analysis: The heat flow versus temperature curve (thermogram) is analyzed to determine the onset and peak temperatures of melting, as well as the enthalpy of fusion ( $\Delta H_{\text{fus}}$ ).

## Fourier Transform Infrared (FTIR) Spectroscopy

- Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of powder is placed directly onto the ATR crystal, and firm, consistent pressure is applied using the anvil.
- Data Collection:
  - Spectral Range: 4000 to 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.
- Analysis: The resulting spectrum is analyzed for characteristic absorption bands, paying close attention to regions sensitive to hydrogen bonding and conformational changes.

## Mechanism of Action: PDE5 Inhibition Pathway

Sildenafil's therapeutic effect is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Understanding this pathway is key to appreciating its pharmacological role.



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Caption: Sildenafil inhibits PDE5, preventing cGMP degradation and promoting relaxation.

## Conclusion



The solid-state chemistry of **sildenafil mesylate** is characterized by the existence of at least two polymorphic forms. Form I is the thermodynamically stable and commercially utilized form, for which the crystal structure has been determined. Form II is a metastable alternative. The differentiation and control of these polymorphs are achieved through a suite of analytical techniques, including PXRD, DSC, and vibrational spectroscopy. For researchers and developers in the pharmaceutical industry, a comprehensive understanding of these forms is paramount for ensuring the development of a safe, effective, and consistent drug product.

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